2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
This compound is a derivative of benzothiadiazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The presence of these non-carbon atoms can impart the compound with unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of fluorine might make the compound more lipophilic, which could affect its solubility in different solvents . The exact properties would need to be determined experimentally.Future Directions
The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. These studies could help to determine if this compound has potential applications in areas such as medicine or materials science .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-11-19-15-5-3-4-6-16(15)24(22,23)20(17(19)21)12-13-7-9-14(18)10-8-13/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEWEZXPJDTLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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